molecular formula C16H13Cl2N5O4S B2422531 N-(3,5-dichlorophenyl)-2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 946240-86-4

N-(3,5-dichlorophenyl)-2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2422531
M. Wt: 442.27
InChI Key: SIHIZLQAKVCUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13Cl2N5O4S and its molecular weight is 442.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The compound and its derivatives are synthesized through various chemical reactions, involving steps like esterification, hydrazinolysis, and condensation. These processes yield compounds with potential as drug leads due to their specific structural features and biological activities. For instance, a novel synthetic route to 1,3,4-oxadiazole derivatives has been explored, demonstrating the compounds' significant α-glucosidase inhibitory potential, suggesting their utility in managing diabetes through enzyme inhibition (Iftikhar et al., 2019).

Biological Activities

Antimicrobial Activity

Several studies have synthesized and tested derivatives of the compound for antimicrobial activity, showing promising results against a range of bacterial strains. This suggests the potential for developing new antimicrobial agents from these derivatives. The antimicrobial activities, coupled with low toxicity profiles, indicate that these compounds could be further explored for therapeutic applications (Aziz-Ur-Rehman et al., 2020).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, closely related structures, have been evaluated for anticonvulsant activities. These studies have shown significant activity, highlighting the potential of these compounds in developing treatments for convulsive disorders (Nath et al., 2021).

Anti-inflammatory and Antithrombotic Activities

Compounds with the 1,3,4-oxadiazole moiety have been investigated for their anti-inflammatory and antithrombotic activities in rats. Such studies indicate that these compounds could contribute to the development of new anti-inflammatory pharmaceutical products, with some derivatives showing potent activity in enhancing clotting time and inhibiting inflammation (Basra et al., 2019).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O4S/c17-9-5-10(18)7-11(6-9)19-13(25)8-28-16-22-21-14(27-16)2-4-23-3-1-12(24)20-15(23)26/h1,3,5-7H,2,4,8H2,(H,19,25)(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHIZLQAKVCUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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